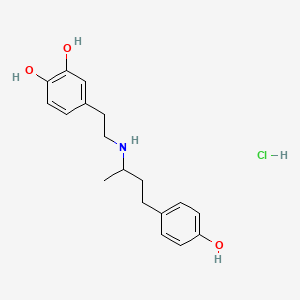
Dobutamine hydrochloride
Cat. No. B1670850
Key on ui cas rn:
49745-95-1
M. Wt: 337.8 g/mol
InChI Key: BQKADKWNRWCIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04704407
Procedure details


Seventeen grams of dobutamine hydrochloride were suspended in 500 ml of deaerated water [deaerated by alternatively applying a vacuum (10-100 Torr.) followed by a period of sparging with N2 ]. 150 mg of sodium sulfite were added as a peroxide scavenger. The suspension was stirred under a constant positive N2 pressure. 50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water were added in dropwise fashion over a 2.5 hr. period. After the addition was complete, the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base separated. The supernate was decanted, and the crystalline residue washed thoroughly with 600 ml of deaerated water. The supernate was again decanted. The solid precipitate was then filtered under N2. The filter cake was washed twice with 100 ml portions of water and was then dried at 45° C. under vacuum for 3 hours. 14.5 g of dobutamine free base were thus obtained.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:22])=[C:19]([OH:21])[CH:20]=1)[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1.Cl>O>[CH3:1][CH:2]([NH:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:22])=[C:19]([OH:21])[CH:20]=1)[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCC=1C=CC(=CC1)O)NCCC=2C=CC(=C(C2)O)O.Cl
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred under a constant positive N2 pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
followed by a period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of sparging with N2 ]
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
150 mg of sodium sulfite were added as a peroxide scavenger
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added in dropwise fashion over a 2.5 hr
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernate was decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
the crystalline residue washed thoroughly with 600 ml of deaerated water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernate was again decanted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid precipitate was then filtered under N2
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed twice with 100 ml portions of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then dried at 45° C. under vacuum for 3 hours
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC=1C=CC(=CC1)O)NCCC=2C=CC(=C(C2)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
